2,6-Dimethylmorpholine-4-sulfonyl chloride
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is (2R,6S)-2,6-dimethyl-4-morpholinesulfonyl chloride . Its molecular weight is 213.68 . The InChI code for this compound is 1S/C6H12ClNO3S/c1-5-3-8 (12 (7,9)10)4-6 (2)11-5/h5-6H,3-4H2,1-2H3/t5-,6+ .Physical And Chemical Properties Analysis
2,6-Dimethylmorpholine-4-sulfonyl chloride is a colorless to pale yellow liquid. It has a density of 1.27 g/mL and a boiling point of 295-298°C. It is soluble in organic solvents such as chloroform, acetone, and dichloromethane but insoluble in water.Scientific Research Applications
Synthesis of Hexahydroquinolines : 2,6-Dimethylmorpholine-4-sulfonyl chloride has been explored in the synthesis of hexahydroquinolines. The catalyst [pyridine-SO3H]Cl, a sulfonic acid-functionalized pyridinium chloride, shows effectiveness in the preparation of these compounds via a one-pot multi-component condensation process. This method demonstrates the potential of sulfonic acid derivatives in facilitating complex organic reactions (Khazaei et al., 2013).
Synthesis of Fluorinated Polyamides : Research also delves into the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. The diamine containing pyridine and trifluoromethylphenyl groups, when used in conjunction with various dibenzoyl chloride derivatives, including 4,4′-[sulfonyl bis(2,6-dimethyl-1,4-phenyleneoxy)]dibenzoyl chloride, leads to the formation of these polymers. These polyamides exhibit remarkable properties, such as high glass transition temperatures and excellent solvent solubility, underlining the diverse industrial applications of these sulfone-containing compounds (Liu et al., 2013).
Ionic Liquid Applications : The compound has been implicated in the creation of novel ionic liquids, like sulfonic acid functionalized pyridinium chloride, demonstrating high efficiency as a catalyst. Such applications underscore the versatility of sulfonic acid derivatives in enhancing chemical reactions and their potential in various industrial processes (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives : There's a focus on developing eco-friendly and efficient methods for synthesizing these derivatives, highlighting the importance of 2,6-Dimethylmorpholine-4-sulfonyl chloride and its derivatives in the creation of compounds with potential biological applications. The process utilizes water and sodium carbonate as HCl scavengers, indicating a move towards greener and more sustainable chemistry practices (Almarhoon et al., 2019).
Preparation of 2,6-Dimethylmorpholine : The compound is a key precursor in the preparation of 2,6-dimethylmorpholine, highlighting its role in the synthesis of complex organic molecules. This synthesis involves diisopropanolamine and concentrated phosphoric acid under specific conditions, underscoring the compound's significance in producing essential chemical intermediates (Huang Xiao-shan, 2009).
Safety And Hazards
According to the safety data sheet, 2,6-Dimethylmorpholine-4-sulfonyl chloride is classified as a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage . It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Future Directions
properties
IUPAC Name |
2,6-dimethylmorpholine-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHUKINMPIUAFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585517 | |
Record name | 2,6-Dimethylmorpholine-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylmorpholine-4-sulfonyl chloride | |
CAS RN |
919026-20-3 | |
Record name | 2,6-Dimethylmorpholine-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.